molecular formula C7H6FNO2 B1609903 4-Nitrobenzylfluoride CAS No. 500-11-8

4-Nitrobenzylfluoride

Cat. No.: B1609903
CAS No.: 500-11-8
M. Wt: 155.13 g/mol
InChI Key: CJFHTFLZNPFBKF-UHFFFAOYSA-N
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Description

4-Nitrobenzylfluoride is an organic compound with the molecular formula C7H6FNO2 It is characterized by a benzene ring substituted with a nitro group (-NO2) at the para position and a fluoromethyl group (-CH2F) at the benzyl position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzylfluoride can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-nitrobenzyl chloride with a fluoride source such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide. The reaction typically proceeds under mild heating conditions to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzylfluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The benzyl position can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide, mild heating.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.

Major Products:

    Nucleophilic Substitution: Various substituted benzyl derivatives.

    Reduction: 4-Aminobenzylfluoride.

    Oxidation: 4-Nitrobenzaldehyde or 4-nitrobenzoic acid.

Scientific Research Applications

4-Nitrobenzylfluoride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial or anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-nitrobenzylfluoride involves its interaction with various molecular targets depending on the specific application. For instance, in biological systems, its derivatives may inhibit enzyme activity or interfere with cellular processes by binding to specific proteins or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

    4-Nitrobenzylchloride: Similar structure but with a chlorine atom instead of fluorine.

    4-Nitrobenzylbromide: Similar structure but with a bromine atom instead of fluorine.

    4-Nitrobenzylamine: Similar structure but with an amine group instead of fluorine.

Uniqueness: 4-Nitrobenzylfluoride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it a valuable intermediate in the synthesis of fluorinated organic compounds, which are often used in pharmaceuticals and agrochemicals for their enhanced biological activity and metabolic stability.

Properties

IUPAC Name

1-(fluoromethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFHTFLZNPFBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CF)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446329
Record name 4-NITROBENZYLFLUORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500-11-8
Record name 1-(Fluoromethyl)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-NITROBENZYLFLUORIDE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrobenzyl fluoride
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Synthesis routes and methods I

Procedure details

A solution of 770 mg (5 mmol) of 4-nitrobenzyl alcohol in 15 ml of methylene chloride was added dropwise to a stirred solution of 3.0 g (7.5 mmol) of bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]sulfur difluoride in 5 ml of methylene chloride at 25°. The reaction mixture was stirred for 18 hrs, and then evaporated to dryness under reduced pressure. The residue was recrystallized from pentane to give 490 mg (63%) of 4-nitrobenzyl fluoride as colorless needles, mp 33° to 34°. A second recrystallization raised the melting point to 36° to 37°. The 4-nitrobenzyl fluoride is a known compound useful as a chemical intermediate.
Quantity
770 mg
Type
reactant
Reaction Step One
Name
bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]sulfur difluoride
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 0.77 g (5 mmol) of 4-nitrobenzyl alcohol in 15 ml of methylene chloride was added dropwise over a period of 10 min to a stirred solution of 2.0 g (7.8 mmol) of 2,2,2-trifluoro-1-(trifluoromethyl)ethoxysulfur trifluoride in 5 ml of methylene chloride cooled to 10°. The reaction mixture was warmed to room temperature and then evaporated to dryness under reduced pressure. The residue was recrystallized from pentane to give 0.59 g (76%) of 4-nitrobenzyl fluoride as colorless needles: mp 33° to 34°. Recrystallization from pentane raised to melting point to 36° to 37°.
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
2,2,2-trifluoro-1-(trifluoromethyl)ethoxysulfur trifluoride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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